

2,3,5-Trifluorotoluene molecular structure and geometry

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Compound of Interest

Compound Name: 2,3,5-Trifluorotoluene

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An In-depth Technical Guide to the Molecular Structure and Geometry of **2,3,5-Trifluorotoluene**

Abstract

This technical guide provides a detailed examination of the molecular structure and geometry of **2,3,5-trifluorotoluene** ($C_7H_5F_3$), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. By integrating principles from established experimental techniques and modern computational chemistry, this document elucidates the key structural parameters, conformational dynamics, and electronic properties that govern the molecule's behavior. We delve into the subtle interplay of steric and electronic effects imposed by the trifluoro-substitution pattern, with a particular focus on the rotational barrier of the methyl group. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important molecular scaffold.

Introduction: The Significance of Fluorinated Toluene Scaffolds

2,3,5-Trifluorotoluene is an aromatic organic compound featuring a toluene backbone with fluorine atoms substituted at the 2, 3, and 5 positions of the phenyl ring. Its chemical identifiers are CAS Number 132992-29-1 and a molecular formula of $C_7H_5F_3$, corresponding to a molecular weight of 146.11 g/mol .^{[1][2]} The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often leading to profound improvements

in metabolic stability, binding affinity, and bioavailability. Understanding the precise three-dimensional structure and conformational preferences of building blocks like **2,3,5-trifluorotoluene** is therefore critical for rational molecular design and the prediction of structure-activity relationships (SAR).

This document provides a comprehensive analysis of the molecule's geometry, moving beyond a simple static picture to explore the dynamic nature of its methyl rotor and the underlying quantum mechanical forces at play.

Core Molecular Structure and Electronic Landscape

The foundational structure of **2,3,5-trifluorotoluene** consists of a planar, sp^2 -hybridized benzene ring. This ring is covalently bonded to an sp^3 -hybridized methyl group and three fluorine atoms. The asymmetric substitution pattern disrupts the C_{2v} symmetry seen in simpler molecules like 3,5-difluorotoluene, resulting in a molecule with C_s symmetry when the methyl group is in an eclipsing or staggered conformation.

The high electronegativity of the fluorine atoms significantly influences the electronic landscape of the aromatic ring. This results in:

- **Inductive Electron Withdrawal:** The C-F bonds are highly polarized, drawing electron density away from the aromatic ring and influencing its reactivity in processes like electrophilic aromatic substitution.
- **Bond Length Alterations:** The introduction of fluorine substituents is known to cause slight but measurable changes in the bond lengths of the benzene ring compared to unsubstituted benzene or toluene. Computational studies on related fluorinated benzenes have shown that C-F bond distances tend to decrease as the degree of fluorination increases.^[3]

A summary of anticipated structural parameters, based on computational modeling and data from analogous fluorinated toluenes, is presented below.

Table 1: Predicted Geometric Parameters for **2,3,5-Trifluorotoluene**

Parameter	Atom Involved	Typical Value (Å or °)	Rationale & Commentary
Bond Lengths (Å)			
C-C (Aromatic)	C1-C6	1.39 - 1.41 Å	Typical sp ² -sp ² bond lengths, with minor variations due to substituent effects.
C-C (Aliphatic-Aromatic)	C1-C(methyl)	~1.51 Å	Slightly longer than a typical C-C single bond due to the influence of the aromatic system and potential steric strain. [4]
C-F	C2-F, C3-F, C5-F	~1.33 - 1.35 Å	Characteristic length for a C(sp ²)-F bond, which is shorter and stronger than C-Cl or C-Br bonds. [4]
C-H (Aromatic)	C4-H, C6-H	~1.08 Å	Standard length for an aromatic C-H bond.
C-H (Methyl)	C(methyl)-H	~1.09 Å	Standard length for an aliphatic C(sp ³)-H bond.
**Bond Angles (°) **			
C-C-C (Ring)	C1-C2-C3 etc.	~120°	Angles will deviate slightly from the ideal 120° of a perfect hexagon to accommodate the different substituents (F, C, H).

F-C-C	F-C2-C1 etc.	~118-122°	Ring angles are distorted by the steric and electronic demands of the fluorine substituents.
C(ring)-C(ring)-C(methyl)	C2-C1-C(methyl)	~120°	The angle of attachment of the methyl group to the ring.
H-C-H (Methyl)	H-C(methyl)-H	~109.5°	Approximates the ideal tetrahedral angle for an sp ³ hybridized carbon.

Conformational Geometry: The Dynamics of Methyl Rotation

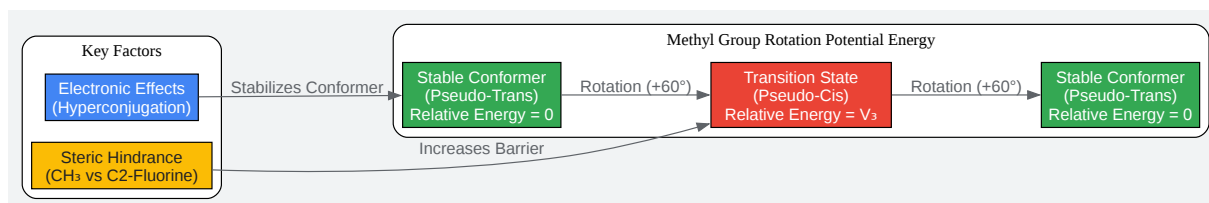
A critical aspect of the geometry of **2,3,5-trifluorotoluene** is the internal rotation of the methyl group around the C1-C(methyl) bond. This rotation is not free but is hindered by a potential energy barrier, which dictates the conformational preferences of the molecule. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations defines the rotational barrier.^[5]

For substituted toluenes, the primary contributors to this barrier are:

- **Steric Repulsion:** Direct spatial overlap between the hydrogen atoms of the methyl group and adjacent substituents on the ring. In this case, the fluorine atom at the C2 (ortho) position is the dominant steric influence.
- **Electronic Interactions:** Attractive or repulsive forces arising from hyperconjugation and electrostatic interactions. Repulsive steric interactions often dominate in ortho-substituted toluenes.^[6]

The rotation of the methyl group can be described by a torsional potential, which is typically dominated by a threefold (V_3) term due to the C_3 symmetry of the methyl group itself. The

potential energy landscape will exhibit three minima and three maxima over a 360° rotation. For **2,3,5-trifluorotoluene**, the most stable conformation is predicted to be the one where one C-H bond of the methyl group is positioned anti-periplanar (180°) to the C1-C2 bond, minimizing steric clash with the ortho-fluorine atom.



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Caption: Potential energy pathway for methyl group internal rotation.

Microwave spectroscopy studies on related molecules like 2,3-difluorotoluene have determined methyl rotation barriers to be around 2518 J/mol (or ~ 210 cm⁻¹).^[7] It is expected that **2,3,5-trifluorotoluene** would exhibit a barrier of a similar magnitude, primarily dictated by the steric interaction with the C2-fluorine atom.

Methodologies for Structural Elucidation

The precise determination of molecular structure and geometry relies on a synergistic combination of experimental spectroscopy and theoretical computation.

Experimental Protocols

- **Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy:** This is the benchmark technique for obtaining high-resolution rotational spectra of molecules in the gas phase. From the spectra, highly accurate rotational constants can be derived, which are directly related to the molecule's moments of inertia and thus its precise geometry.
 - **Workflow:**

- A dilute sample of **2,3,5-trifluorotoluene** is seeded in an inert carrier gas (e.g., Neon, Argon).
 - The gas mixture is expanded supersonically through a nozzle into a high-vacuum chamber, cooling the molecules to just a few Kelvin.
 - A short, high-power microwave pulse polarizes the molecules.
 - The subsequent free induction decay (FID) signal emitted by the coherently rotating molecules is detected.
 - Fourier transformation of the FID yields the frequency-domain rotational spectrum.
 - Analysis of the spectral splittings caused by the internal rotation of the methyl group allows for the direct determination of the V_3 rotational barrier.^[7]
- X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides definitive information on bond lengths, bond angles, and intermolecular packing in the solid state. This method, however, reflects a structure influenced by crystal lattice forces, which may differ slightly from the isolated gas-phase molecule.

Computational Chemistry Protocols

Quantum chemical calculations are indispensable for predicting and rationalizing molecular geometries and rotational barriers.

- Workflow for Geometry Optimization and Rotational Barrier Calculation:
 - Molecular Input: The structure of **2,3,5-trifluorotoluene** is built using a molecular editor.
 - Method Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for this type of system.^[8]
 - Geometry Optimization: An unconstrained geometry optimization is performed to locate the lowest energy structure (the stable conformer).

- Frequency Analysis: A vibrational frequency calculation is performed at the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
- Potential Energy Scan (PES): To determine the rotational barrier, a constrained optimization is performed. A dihedral angle (e.g., F-C2-C1-H(methyl)) is selected and scanned in steps (e.g., every 10-15°) from 0° to 360°, with the energy being minimized at each step with respect to all other coordinates.
- Barrier Determination: The rotational barrier (V_3) is calculated as the energy difference between the highest energy point (transition state) and the lowest energy point (stable conformer) on the PES curve.

Conclusion

The molecular architecture of **2,3,5-trifluorotoluene** is defined by a substituted phenyl ring whose geometry and electronic properties are significantly modulated by its three fluorine atoms. The most prominent dynamic feature is the hindered internal rotation of the methyl group, governed primarily by steric repulsion from the ortho-fluorine substituent. A comprehensive understanding of these structural nuances, achieved through a combination of high-resolution spectroscopy and quantum chemical calculations, is paramount for scientists leveraging this molecule in the design of next-generation pharmaceuticals and advanced materials. The data and methodologies presented herein provide a robust framework for such endeavors.

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